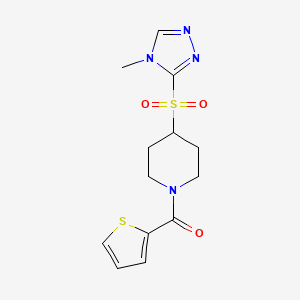

(4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰)哌啶-1-基)(噻吩-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

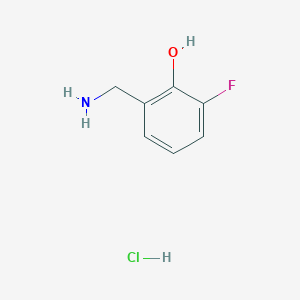

The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, a piperidine ring, and a thiophene ring . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. The piperidine ring is a type of organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The thiophene ring is a type of aromatic compound that consists of a five-membered ring containing four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group could increase the compound’s acidity, while the presence of a piperidine ring could make the compound basic . The 1,2,4-triazole ring could contribute to the compound’s stability and rigidity .科学研究应用

合成和结构分析

- 对相关化合物的研究,如通过 Bohlmann-Rahtz 杂环化合成的二甲基磺酰氨酸酯,展示了复杂的合成路线,这些路线可能适用于我们感兴趣的化合物。这些方法涉及多步反应,可以提供对相关含硫化合物的合成的见解 (Bagley 等,2005)。

- 对类似磺酰哌啶衍生物晶体结构的研究提供了对其分子几何、结晶模式和潜在分子间相互作用的深入理解,这对于此类化合物在材料科学和药理学中的应用至关重要 (Girish 等,2008)。

抗菌活性

- 对与目标化合物具有结构相似性的 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的研究显示出有希望的体外抗菌活性。这表明我们的化合物在开发新的抗菌剂中的潜在应用 (Mallesha 和 Mohana,2014)。

成像和诊断应用

- 使用类似化学结构探索含硫类似物用于脑中囊泡乙酰胆碱转运蛋白的成像,表明我们的化合物在神经影像学和神经系统疾病诊断中的潜力 (Luo 等,2018)。

酶抑制和潜在治疗应用

- 已经研究了一系列包含芳酰腙、[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪基或 2-(氰基苯亚甲基)-1,3,4-噻二唑-3(2H)-基部分的磺酰胺抑制人碳酸酐酶同工酶。这些发现突出了我们化合物在治疗应用中的潜力,特别是在针对特定酶进行疾病治疗方面 (Alafeefy 等,2015)。

材料科学和聚合物研究

- 含有 4-苯基酞嗪酮基团的磺化聚苯并咪唑的合成和表征用于质子交换膜研究,表明类似化合物在开发用于燃料电池等能源应用的材料中的相关性 (Liu 等,2014)。

未来方向

The future research directions would depend on the properties and potential applications of this compound. Given the presence of several functional groups, this compound could be a useful building block in the synthesis of more complex molecules . It could also be studied for potential biological activity.

作用机制

Target of Action

Compounds containing 1,2,4-triazole rings are known to have a broad biological and pharmacological spectrum . They have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Mode of Action

1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to various changes in the cellular environment, potentially influencing cell signaling, enzyme activity, or protein function .

Biochemical Pathways

1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure may enhance its pharmacokinetic properties, as these structures are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds containing 1,2,4-triazole rings have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDMSJZEGRKCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)

![2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine](/img/structure/B2935820.png)

![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)

![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)

![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)